N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, ethoxy, and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 4-chlorophenol with appropriate reagents to introduce the methoxy group.
Introduction of the ethoxy group: This is achieved through an etherification reaction using ethyl iodide or a similar reagent.
Formation of the tetrazole ring: This crucial step involves the cyclization of an appropriate precursor, such as an azide, under specific conditions to form the tetrazole ring.
Final assembly: The final step involves coupling the intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
- N-(3-chloro-4-hydroxyphenyl)acetamide
- N-(4-chloro-3-nitrophenyl)-2-((4-fluorobenzyl)amino)acetamide
Uniqueness
N-({3-CHLORO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17Cl2N5O2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-2-25-15-8-12(9-20-17-21-23-24-22-17)7-14(19)16(15)26-10-11-3-5-13(18)6-4-11/h3-8H,2,9-10H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
OFDMGABOTUETMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.